N-(3-(6-bromo-4-phenylquinolin-2-yl)phenyl)ethanesulfonamide
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Overview
Description
N-(3-(6-bromo-4-phenylquinolin-2-yl)phenyl)ethanesulfonamide is a complex organic compound with the molecular formula C23H19BrN2O2S and a molecular weight of 467.38. This compound is characterized by its quinoline core, which is substituted with a bromine atom and a phenyl group, and an ethanesulfonamide moiety attached to the phenyl ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(6-bromo-4-phenylquinolin-2-yl)phenyl)ethanesulfonamide typically involves multiple steps, including the formation of the quinoline core, bromination, and subsequent coupling reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of palladium catalysts and boron reagents under mild conditions, making it suitable for synthesizing complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimizing reaction conditions such as temperature, pressure, and reagent concentrations is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-(3-(6-bromo-4-phenylquinolin-2-yl)phenyl)ethanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific substituents.
Substitution: The bromine atom in the quinoline core can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents into the quinoline core.
Scientific Research Applications
N-(3-(6-bromo-4-phenylquinolin-2-yl)phenyl)ethanesulfonamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme activity and protein interactions.
Industry: The compound’s unique chemical properties make it useful in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-(6-bromo-4-phenylquinolin-2-yl)phenyl)ethanesulfonamide involves its interaction with specific molecular targets and pathways. The quinoline core can intercalate with DNA, affecting its structure and function. Additionally, the ethanesulfonamide moiety may interact with enzymes and proteins, modulating their activity. These interactions can lead to various biological effects, making the compound valuable for research in molecular biology and pharmacology.
Comparison with Similar Compounds
Similar Compounds
- N-(3-(6-chloro-4-phenylquinolin-2-yl)phenyl)ethanesulfonamide
- N-(3-(6-fluoro-4-phenylquinolin-2-yl)phenyl)ethanesulfonamide
- N-(3-(6-iodo-4-phenylquinolin-2-yl)phenyl)ethanesulfonamide
Uniqueness
N-(3-(6-bromo-4-phenylquinolin-2-yl)phenyl)ethanesulfonamide is unique due to the presence of the bromine atom, which can participate in specific chemical reactions and interactions that other halogen-substituted analogs may not
Properties
IUPAC Name |
N-[3-(6-bromo-4-phenylquinolin-2-yl)phenyl]ethanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19BrN2O2S/c1-2-29(27,28)26-19-10-6-9-17(13-19)23-15-20(16-7-4-3-5-8-16)21-14-18(24)11-12-22(21)25-23/h3-15,26H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXDDUSPQZMTLPM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NC1=CC=CC(=C1)C2=NC3=C(C=C(C=C3)Br)C(=C2)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19BrN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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